1-(3-氰基苯基)哌嗪

概述

描述

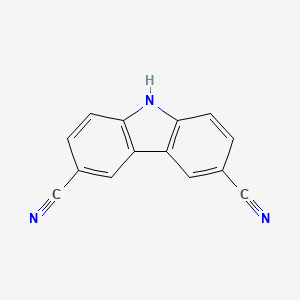

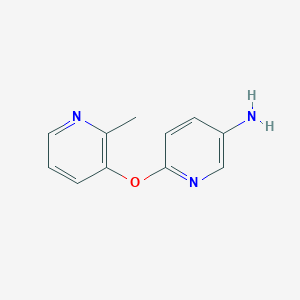

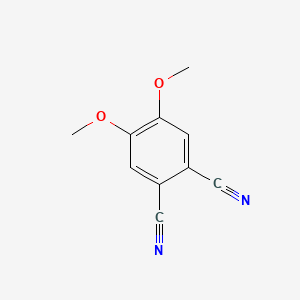

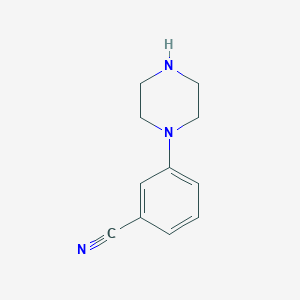

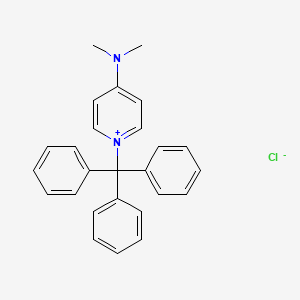

1-(3-Cyanophenyl)piperazine is an organic compound with the molecular formula C11H13N3 . It is used in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists . MC4R is located in the hypothalamus and helps to regulate metabolism, feeding, and reproductive behavior .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular structure of 1-(3-Cyanophenyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The intramolecular Van der Waals contacts between the H atoms of the piperazine ring and of the cyanophenyl groups show rather short H…H distances, near 2 A .Chemical Reactions Analysis

The chemical reactions of 1-(3-Cyanophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1-(3-Cyanophenyl)piperazine has a molecular weight of 187.24 . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .科学研究应用

神经科学:组胺和Sigma-1受体拮抗作用

1-(3-氰基苯基)哌嗪在神经科学领域展现出潜力,因为它有可能作为组胺H3受体和sigma-1受体的拮抗剂 。这些受体与各种神经功能和疾病有关,包括疼痛感知。 具有哌嗪结构的化合物因其止痛特性而受到研究,这可能带来新的疼痛治疗方法 .

药理学:药物开发和合成

在药理学中,1-(3-氰基苯基)哌嗪因其在药物开发中的结构作用而具有价值。 哌嗪衍生物在药物化学中很常见,它们通过提高水溶性和生物利用度来改善药物的药代动力学特征 。 该化合物作为药效基团支架的能力使其成为合成各种药理活性剂的关键成分 .

材料科学:功能化化合物的合成

该化合物的用途扩展到材料科学领域,它可用于合成功能化材料。 其化学反应性有助于引入各种取代基,这可能导致开发具有特定性质的新材料 .

生物化学:C-H官能化

1-(3-氰基苯基)哌嗪在生物化学中因其在C-H官能化中的作用而意义重大,这是一个提高哌嗪结构多样性的过程。 这对开发具有改善药理学特征的化合物至关重要 。官能化过程允许创建更复杂的分子,这些分子可以具有各种生物化学应用。

农业:虫害控制和植物保护

虽然没有直接引用1-(3-氰基苯基)哌嗪在农业中的具体应用,但哌嗪结构经常被探索用于其在害虫控制和植物保护中的潜在用途。 合成新的哌嗪类化合物可能导致开发新型农用化学品 .

环境科学:污染物降解

在环境科学中,对1-(3-氰基苯基)哌嗪等哌嗪衍生物的研究可能有助于污染物的降解。 该化合物的反应性可能被利用来分解环境中的有害物质,尽管该领域中的直接应用需要进一步探索 .

作用机制

Target of Action

Piperazine derivatives, which include 1-(3-cyanophenyl)piperazine, are known to have a wide range of biological and pharmaceutical activity . They are often employed in drugs due to their pharmacological properties .

Mode of Action

Piperazine compounds generally work by paralyzing parasites, allowing the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

The blocking of acetylcholine at the myoneural junction and the agonist effects on the gaba receptor suggest that it may affect the cholinergic and gabaergic neurotransmission pathways .

Pharmacokinetics

It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

Given its mode of action, it can be inferred that it may cause paralysis in parasites and affect neurotransmission in the host organism .

安全和危害

1-(3-Cyanophenyl)piperazine can cause severe skin burns and eye damage . It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid getting it in eyes, on skin, or on clothing, and to use it only under a chemical fume hood .

未来方向

Piperazine, a component of 1-(3-Cyanophenyl)piperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . This suggests that there is potential for further exploration and development of piperazine derivatives in the field of drug discovery .

生化分析

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.

Cellular Effects

Some piperazine derivatives have been shown to have cytotoxic effects on cancer cells . These compounds can induce apoptosis, a form of programmed cell death, in cancer cells .

Molecular Mechanism

Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperazine derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Some piperazine derivatives have been shown to have dose-dependent effects in animal models .

Metabolic Pathways

Piperazine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .

Transport and Distribution

Piperazine derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Some piperazine derivatives have been shown to be directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

3-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUHEEFEADORHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467213 | |

| Record name | 1-(3-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178928-58-0 | |

| Record name | 1-(3-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 178928-58-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)